2-(2-氟吡啶-3-基)乙醇

描述

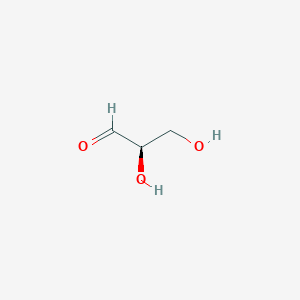

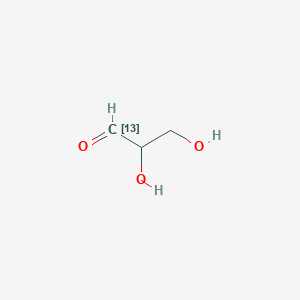

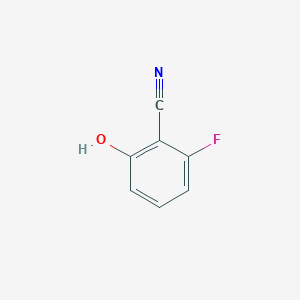

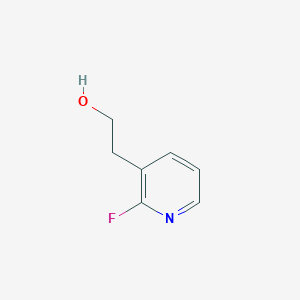

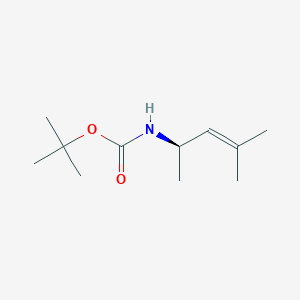

“2-(2-Fluoropyridin-3-yl)ethanol” is a chemical compound also known as “2-Fluoro-3-pyridyl ethanol” with the molecular formula C7H8FNO . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds often involves multi-component reactions . These processes are considered green synthetic methodologies for the efficient synthesis of multifunctional, condensed heterocycles .Molecular Structure Analysis

The molecular structure of 2-(2-Fluoropyridin-3-yl)ethanol consists of a pyridine ring with a fluorine atom at the 2-position and an ethanol group at the 3-position .Chemical Reactions Analysis

Pyridine derivatives, including 2-(2-Fluoropyridin-3-yl)ethanol, can be challenging to work with in cross-coupling reactions . The 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluoropyridin-3-yl)ethanol include a molecular weight of 141.14 g/mol . It is a liquid at room temperature .科学研究应用

镧系离子在双核配合物中的敏化作用

一项研究探讨了在乙醇/水溶液中使用2-氟苯甲酸、三吡啶和各种Ln(NO3)3·6H2O盐形成双核配合物。这些配合物展示了在可见光和近红外范围内4f–4f跃迁的敏化作用,表明在光致发光和磁学研究领域,包括单分子磁体(SMM)行为(Casanovas et al., 2019),具有潜在应用价值。

金属离子检测的化学传感器

另一项研究工作合成了一种新型化合物,用作高效的Eu3+选择性化学传感器。该化合物在与Eu3+相互作用时表现出显著的巴托克移位和超色性,展示了其在环境和药物检测应用中的潜力(Qiu, 2012)。

羧酸的保护基

2-(吡啶-2-基)乙醇已被用作甲基丙烯酸的保护基,突显了它在聚合物化学中的重要性。这种化合物能够在聚合后选择性去除,表明在材料科学中对具有特定功能的聚合物的开发具有广泛适用性(Elladiou & Patrickios, 2012)。

新化合物的合成和生物活性

报道了新型3-[(2R*)-2-[(2S*)-6-氟-3,4-二氢-2H-香豆素-2-基]-2-羟基乙基]-脲/硫脲衍生物的合成,这些化合物显示出中等至优异的抗菌活性。这些研究强调了2-(2-氟吡啶-3-基)乙醇衍生物在制药研究中的相关性,为新型抗菌剂的开发提供了有希望的线索(Mannam et al., 2020)。

有机合成中的应用

研究2-氟吡啶基烯丙醇衍生物用于烯烃合成的方法展示了该化合物在有机合成中的实用性。这种方法提供了传统Wittig和相关烯烃化反应的合成等效物,扩展了用于构建复杂有机分子的工具箱(Charrier et al., 2008)。

安全和危害

Ethanol, a component of 2-(2-Fluoropyridin-3-yl)ethanol, is flammable and can cause fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

未来方向

The future directions in the study and application of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds could involve the development of more efficient and green synthetic methodologies . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .

属性

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNKQVWLOKBXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoropyridin-3-yl)ethanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)